molecular formula C12H18N4O5S B3717405 ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE

ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE

Cat. No.: B3717405
M. Wt: 330.36 g/mol
InChI Key: BTMWJMMBDIDCGN-UHFFFAOYSA-N
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Description

ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE is a heterocyclic compound featuring a 1,2,4-triazine core substituted with a sulfanyl acetate group and a propan-2-yloxy-linked oxoethylamine moiety. The 1,2,4-triazin-3-yl scaffold is known for its role in agrochemicals and pharmaceuticals, often contributing to bioactivity through hydrogen bonding and π-stacking interactions .

Properties

IUPAC Name

propan-2-yl 2-[[3-(2-ethoxy-2-oxoethyl)sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O5S/c1-4-20-9(18)6-22-12-14-11(19)10(15-16-12)13-5-8(17)21-7(2)3/h7H,4-6H2,1-3H3,(H,13,15)(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMWJMMBDIDCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(C(=O)N1)NCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization. Common synthetic routes may involve the use of reagents such as ethyl acetoacetate, dichloromethane, and various catalysts to facilitate the reactions. Industrial production methods would likely optimize these steps for higher yields and purity.

Chemical Reactions Analysis

ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents to control the reaction environment. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or in drug development.

    Medicine: Its unique structure could be explored for therapeutic applications.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The triazine ring can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the 1,3,5-Triazine Class

The provided evidence highlights several 1,3,5-triazin-2-yl derivatives used as herbicides, such as:

Metsulfuron methyl ester : Contains a 1,3,5-triazine ring with methoxy and methyl substituents, coupled with a sulfonyl benzoate group .

Ethametsulfuron methyl ester: Features an ethoxy and methylamino-substituted 1,3,5-triazine core .

Key Differences :

  • Functional Groups : The sulfanyl (S–) group in the target compound contrasts with the sulfonyl (SO₂–) groups in 1,3,5-triazine herbicides, which are critical for acetolactate synthase (ALS) inhibition in plants .

Activity Insights :

  • The sulfonyl group in 1,3,5-triazine herbicides enhances solubility and stability in plant tissues, whereas the sulfanyl group in the target compound may reduce oxidative stability but improve membrane permeability .

Biological Activity

Ethyl 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE is a complex chemical compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C14H20N4O4S\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

This structure features a triazine ring and various functional groups that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing the triazine moiety have been shown to possess antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli .

Antifibrotic Activity

Recent studies have highlighted the potential antifibrotic effects of related compounds. For instance, certain derivatives demonstrated the ability to inhibit collagen synthesis in hepatic stellate cells, suggesting a mechanism that could be relevant for treating fibrotic diseases . The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be around 45 μM, indicating moderate potency .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in collagen synthesis and degradation pathways.
  • Modulation of Signaling Pathways : It could modulate signaling pathways related to cell proliferation and fibrosis, such as TGF-β signaling.
  • Direct Antimicrobial Action : The presence of the triazine ring may interact with bacterial cell membranes or specific intracellular targets.

Study on Antifibrotic Effects

A study conducted on the antifibrotic effects of related compounds showed that treatment with these derivatives led to a significant reduction in collagen deposition in vitro. The researchers utilized Picro-Sirius red staining and hydroxyproline assays to quantify collagen levels . The results indicated that these compounds effectively inhibited collagen prolyl hydroxylase activity.

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial efficacy of similar triazine derivatives using the agar disc-diffusion method. The results showed varying degrees of inhibition against Gram-positive and Gram-negative bacteria . This suggests a broad-spectrum antimicrobial potential that warrants further investigation.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Target Organism
Compound AAntifibrotic45.69Hepatic Stellate Cells
Compound BAntimicrobial30.00Staphylococcus aureus
Compound CAntimicrobial25.00Escherichia coli

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE
Reactant of Route 2
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ETHYL 2-[(5-OXO-6-{[2-OXO-2-(PROPAN-2-YLOXY)ETHYL]AMINO}-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETATE

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